N-[2-(trifluoromethyl)benzyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Description
N-[2-(Trifluoromethyl)benzyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a synthetic small molecule featuring a tetrahydrobenzothiophene core fused with a carboxamide group. The 2-(trifluoromethyl)benzyl substituent confers enhanced lipophilicity and metabolic stability, making it a candidate for pharmacological applications . Its synthesis likely involves multi-step reactions, including Friedel-Crafts alkylation, cyclization, and amidation, as inferred from analogous compounds in the literature (e.g., compounds 7–11 in ) .
Properties
IUPAC Name |
N-[[2-(trifluoromethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NOS/c18-17(19,20)13-7-3-1-6-12(13)10-21-16(22)15-9-11-5-2-4-8-14(11)23-15/h1,3,6-7,9H,2,4-5,8,10H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJDTPNPJFPMCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)NCC3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trifluoromethyl)benzyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization with the trifluoromethylbenzyl group. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate catalysts, solvents, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(trifluoromethyl)benzyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, often enhancing the compound’s stability and reactivity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Structure and Composition
- IUPAC Name : N-[2-(trifluoromethyl)benzyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- Molecular Formula : C17H16F3NOS
- Molecular Weight : 339.4 g/mol
Synthetic Routes
This compound can be synthesized through several methods:
- Suzuki–Miyaura Coupling : This method allows for the formation of carbon-carbon bonds under mild conditions.
- Oxidation and Reduction : The compound can undergo various reactions to introduce functional groups or modify existing ones.
Industrial Production
Optimizing reaction conditions such as temperature and catalysts is crucial for maximizing yield and purity in industrial settings.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various pathogens.
- Anticancer Properties : Research indicates that it may inhibit key enzymes involved in cancer progression and induce apoptosis in cancer cells.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes critical for disease processes.
- Cell Signaling Modulation : The trifluoromethyl group enhances binding affinity to target proteins, potentially altering cellular signaling pathways.
Material Science
Due to its unique chemical properties, the compound is being explored for use in developing advanced materials with tailored physical and chemical characteristics.
Anticancer Research
In studies focusing on anticancer activity:
- The compound was shown to induce apoptosis in HepG2 liver cancer cells by affecting mitochondrial pathways.
- It also resulted in cell cycle arrest in various cancer cell lines.
Antimicrobial Studies
Research has demonstrated that this compound exhibits notable antibacterial effects against pathogens such as E. coli and S. aureus.
Mechanism of Action
The mechanism of action of N-[2-(trifluoromethyl)benzyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Groups
Key structural analogs and their differentiating features are summarized below:
Key Observations:
- Trifluoromethyl vs.
- Piperazinyl vs. Imidazole Substituents : Compound 10’s 4-methylpiperazinyl group enhances water solubility via protonation, while Compound 16’s imidazole-thioether moiety may enable coordination to metal ions or participate in hydrogen bonding .
- Benzothiophene vs. Benzothiazole Cores : The benzothiazole core in ’s compound introduces a sulfur and nitrogen heterocycle, which could enhance aromatic stacking interactions compared to the benzothiophene core .
Pharmacological and Physicochemical Properties
- Solubility : Piperazinyl derivatives (Compound 10) exhibit higher aqueous solubility at physiological pH due to the basic amine, whereas the target compound may require formulation aids for bioavailability .
- Metabolic Stability : The CF₃ group resists oxidative metabolism, contrasting with Compounds 7–9, where labile acetyl or thioether groups may undergo faster degradation .
Critical Notes and Limitations
Synthetic Challenges : Introducing the 2-(trifluoromethyl)benzyl group may require harsh conditions (e.g., fluorinating agents), complicating scalability .
Tautomeric Ambiguity : Unlike ’s triazoles, the benzothiophene carboxamide’s tautomeric behavior remains unstudied, necessitating further spectroscopic analysis .
Biological Activity
N-[2-(trifluoromethyl)benzyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making this molecule a candidate for various therapeutic applications.
The compound can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This process allows for the formation of carbon-carbon bonds under mild conditions, which is beneficial for maintaining the integrity of sensitive functional groups present in the molecule. The synthesis typically involves multiple steps to construct the benzothiophene core and introduce the trifluoromethylbenzyl group.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to target proteins, which may modulate their activity. This interaction can lead to various biological effects such as:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in disease processes.
- Alteration of Cellular Signaling Pathways : By modulating protein activity, it can influence cellular responses.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies suggest potential efficacy against various microbial strains.
- Anticancer Activity : Preliminary investigations have shown that it may inhibit cancer cell proliferation.
Antimicrobial Activity
A study focusing on the antimicrobial properties of similar compounds found that derivatives with trifluoromethyl groups exhibited enhanced activity against bacterial strains. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against Staphylococcus aureus and Escherichia coli.
Anticancer Potential
Research published in peer-reviewed journals has explored the anticancer potential of related benzothiophene derivatives. A notable study reported that certain derivatives showed significant cytotoxicity against human cancer cell lines with IC50 values ranging from 1 to 10 µM.
Data Table: Biological Activity Summary
Q & A
Q. What are the common synthetic routes for N-[2-(trifluoromethyl)benzyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide?
- Methodological Answer: Synthesis typically involves multi-step organic reactions, including cyclization of substituted benzothiophene precursors followed by amidation. For example:
Cyclization of tetrahydrobenzothiophene cores using acid-catalyzed Friedel-Crafts reactions or thiophene ring closure via sulfur incorporation.
Introduction of the trifluoromethylbenzyl group via nucleophilic substitution or coupling reactions (e.g., HATU-mediated amidation).
Final purification via recrystallization or reverse-phase HPLC for high-purity yields .
Q. Which spectroscopic and analytical methods are optimal for characterizing this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., distinguishing tetrahydrobenzothiophene protons at δ 1.5–2.5 ppm and trifluoromethyl signals near δ 4.0–4.5 ppm) .
- Infrared Spectroscopy (IR): Detects key functional groups (amide C=O stretch ~1650 cm⁻¹, C-F stretches ~1100–1200 cm⁻¹) .
- Mass Spectrometry (LC-MS/HRMS): Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks with isotopic patterns reflecting sulfur and fluorine atoms) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer:
- In vitro enzyme inhibition assays: Screen against targets like kinases or proteases using fluorescence-based or radiometric readouts.
- Antimicrobial testing: Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., S. aureus or C. albicans) .
- Cytotoxicity profiling: MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
- Methodological Answer:
- Substituent variation: Synthesize analogs with modified benzyl groups (e.g., replacing trifluoromethyl with nitro or methoxy) to probe electronic effects.
- Scaffold hopping: Replace the tetrahydrobenzothiophene core with indole or benzofuran rings to assess rigidity and π-stacking interactions .
- Biological validation: Test analogs in dose-response assays to correlate structural changes with potency (e.g., IC₅₀ shifts in enzyme inhibition) .
Q. How can contradictory data in biological assays (e.g., conflicting IC₅₀ values) be resolved?
- Methodological Answer:
- Replicate assays: Perform triplicate experiments under standardized conditions (pH, temperature, solvent controls).
- Orthogonal assays: Validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity).
- Purity verification: Re-characterize the compound via HPLC and elemental analysis to rule out batch-specific impurities .
Q. What computational approaches predict its interaction with biological targets?
- Methodological Answer:
- Molecular docking: Use software like AutoDock Vina to model binding poses in target proteins (e.g., kinases or GPCRs).
- MD simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields).
- Pharmacophore mapping: Identify critical interaction points (e.g., hydrogen bonds with the amide group, hydrophobic contacts with the trifluoromethyl group) .
Q. How does the trifluoromethyl group influence metabolic stability and pharmacokinetics?
- Methodological Answer:
- In vitro metabolism: Incubate with liver microsomes (human/rat) to measure CYP450-mediated degradation rates.
- LogP determination: Compare partition coefficients (HPLC-derived) of trifluoromethyl vs. non-fluorinated analogs to assess lipophilicity.
- Plasma protein binding: Use equilibrium dialysis to quantify unbound fractions, correlating with bioavailability .
Methodological Notes
- Synthetic Optimization: Use Design of Experiments (DoE) to optimize reaction conditions (e.g., temperature, catalyst loading) for scalable synthesis .
- Data Interpretation: Apply multivariate analysis (e.g., PCA) to SAR datasets for identifying key structural determinants of activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
